1,4-Dipropionyloxybenzene

説明

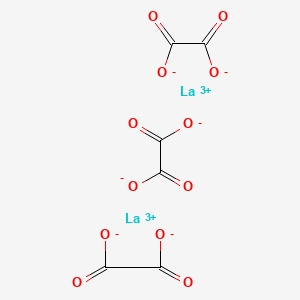

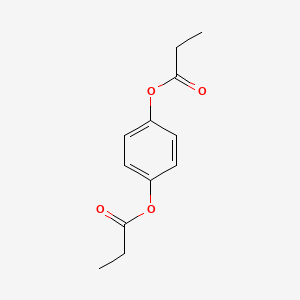

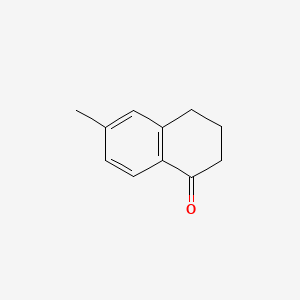

1,4-Dipropionyloxybenzene, also known as Hydroquinone Dipropionate, is a chemical compound with the molecular formula C12H14O4 . It is used in the industry .

Molecular Structure Analysis

The molecular structure of 1,4-Dipropionyloxybenzene consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 222.24 .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Dipropionyloxybenzene are not available, it’s important to note that chemical reactions are influenced by factors such as the presence of other substances, temperature, and pressure .Physical And Chemical Properties Analysis

1,4-Dipropionyloxybenzene is a solid at room temperature . It has a melting point of 112-114°C . The density is predicted to be 1.124±0.06 g/cm3 . The boiling point is predicted to be 313.9±25.0 °C .科学的研究の応用

Synthesis and Material Applications

Polymer Synthesis : 1,4-Dipropionyloxybenzene derivatives have been used in the synthesis of poly(p-phenyleneethynylene)s with bulky alkoxy or alkyl groups. These polymers exhibit high gas permeability and are used to create free-standing membranes by solution-casting methods. The polymers with long side chains have high molecular weight and large fractional-free volume values, making them useful in various material science applications (Sakaguchi, Sanada, Nakasuji, & Hashimoto, 2011).

Luminescence and Fluorescence : Compounds derived from 1,4-Dipropionyloxybenzene show significant solvatochromism, especially in their fluorescence spectra. These properties are useful in developing materials with specific optical characteristics, such as those used in light-emitting devices (Detert & Sugiono, 2005).

Energy and Battery Technology

Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives, closely related to 1,4-Dipropionyloxybenzene, are chosen as catholyte materials in non-aqueous redox flow batteries. These compounds, especially when modified with bicyclic substitutions, demonstrate high chemical stability in their charged state, making them suitable for energy storage applications (Zhang et al., 2017).

Overcharge Protection in Lithium-Ion Batteries : Derivatives of 1,4-Dimethoxybenzene have been used in developing redox shuttle additives for lithium-ion batteries. These additives enhance overcharge protection, a crucial aspect of battery safety and longevity (Weng, Huang, Shkrob, Zhang, & Zhang, 2016).

Chemical Synthesis and Corrosion Inhibition

Synthesis of 1,2,3-Triazole Derivatives : Research has shown the synthesis of 1,2,3-triazole derivatives using compounds related to 1,4-Dipropionyloxybenzene. These derivatives have potential applications in inhibiting acidic corrosion of steels, which is crucial in industrial settings (Negrón-Silva et al., 2013).

Corrosion Inhibition of Mild Steel : Novel compounds derived from 1,4-Dipropionyloxybenzene have been evaluated for their effectiveness in inhibiting corrosion in mild steel. These compounds show promising results in acid solutions, indicating their potential in industrial corrosion prevention (Singh & Quraishi, 2016).

Electronic and Optical Materials

Field-Effect Transistors : Compounds based on 1,4-Dipropionyloxybenzene have been used in the development of field-effect transistors. They demonstrate high electron mobility, making them suitable for electronic applications (Letizia, Facchetti, Stern, Ratner, & Marks, 2005).

Organic Light-Emitting Diodes (OLEDs) : Derivatives of 1,4-Dipropionyloxybenzene have been used to create OLEDs with high solid-state luminescence efficiency. This is significant for developing advanced display and lighting technologies (Xie et al., 2005).

Safety And Hazards

特性

IUPAC Name |

(4-propanoyloxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJNYNUTHMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995320 | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dipropionyloxybenzene | |

CAS RN |

7402-28-0 | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)